1-Butyl-3-(2-oxazolyl)urea
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Overview
Description
1-Butyl-3-(2-oxazolyl)urea is a compound that features a urea moiety substituted with a butyl group and an oxazole ring. Oxazole derivatives are known for their wide range of biological activities and have garnered significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-(2-oxazolyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, yielding high chemical purity. The reaction conditions are simple and environmentally friendly, making it suitable for large-scale industrial production.
Industrial Production Methods
The industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic factors and ease of execution, although they may not always be environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(2-oxazolyl)urea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxazole ring or the urea moiety.
Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives.
Scientific Research Applications
1-Butyl-3-(2-oxazolyl)urea has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Medicine: Potential therapeutic applications include its use as a lead compound in drug development.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(2-oxazolyl)urea involves its interaction with specific molecular targets. The oxazole ring can bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Uniqueness
1-Butyl-3-(2-oxazolyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a butyl group and an oxazole ring in the urea framework differentiates it from other oxazole derivatives, potentially leading to unique applications and activities.
Properties
CAS No. |
35629-47-1 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-butyl-3-(1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-9-7(12)11-8-10-5-6-13-8/h5-6H,2-4H2,1H3,(H2,9,10,11,12) |
InChI Key |
RXPBEGLIXKJVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=NC=CO1 |
Origin of Product |
United States |
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